N~2~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-4-ylmethyl)glycinamide
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Overview
Description
N~2~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-4-ylmethyl)glycinamide is a complex organic compound that features a quinazolinone core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-4-ylmethyl)glycinamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting 2-aminobenzamide with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Dimethoxy Groups: The dimethoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Acetylation: The acetyl group is introduced through acetylation reactions using acetic anhydride or acetyl chloride.
Coupling with Pyridin-4-ylmethyl Glycinamide: The final step involves coupling the quinazolinone derivative with pyridin-4-ylmethyl glycinamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up reactions: Using larger reactors and optimizing reaction conditions.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to achieve high purity.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-4-ylmethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of halogenated quinazolinone derivatives.
Scientific Research Applications
N~2~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-4-ylmethyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-4-ylmethyl)glycinamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interfere with protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)butanoic acid
- (6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetic acid
Uniqueness
N~2~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-4-ylmethyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H21N5O5 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
2-[[2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetyl]amino]-N-(pyridin-4-ylmethyl)acetamide |
InChI |
InChI=1S/C20H21N5O5/c1-29-16-7-14-15(8-17(16)30-2)24-12-25(20(14)28)11-19(27)23-10-18(26)22-9-13-3-5-21-6-4-13/h3-8,12H,9-11H2,1-2H3,(H,22,26)(H,23,27) |
InChI Key |
BMBRJVPEOCCOCX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC(=O)NCC3=CC=NC=C3)OC |
Origin of Product |
United States |
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